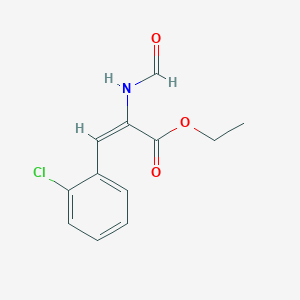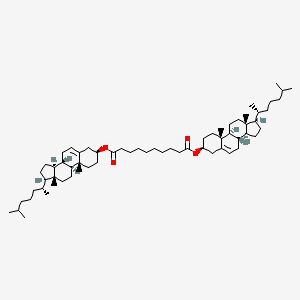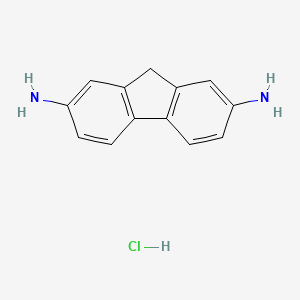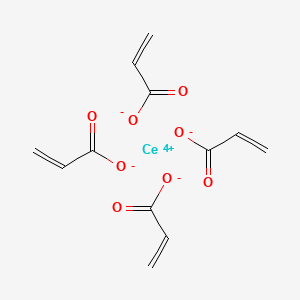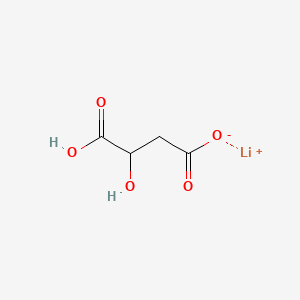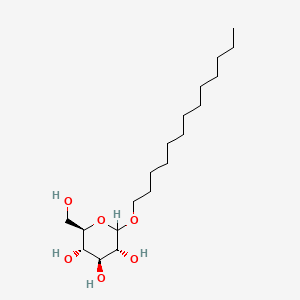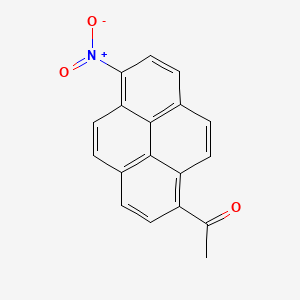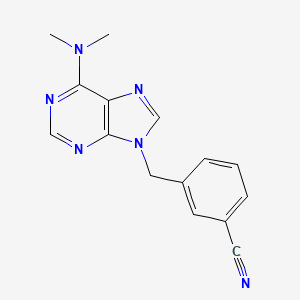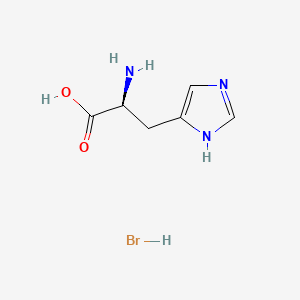
L-Histidine monohydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Histidine monohydrobromide is a derivative of the essential amino acid L-Histidine. It is commonly used in biochemical research and various industrial applications. This compound is known for its role in protein synthesis, enzyme activity, and as a precursor for histamine production.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Histidine monohydrobromide can be synthesized through the reaction of L-Histidine with hydrobromic acid. The reaction typically involves dissolving L-Histidine in water, followed by the addition of hydrobromic acid. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound. The product is then purified through crystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
L-Histidine monohydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can convert it back to L-Histidine.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like sodium azide can replace the bromide ion.
Major Products Formed
Oxidation: Imidazole derivatives.
Reduction: L-Histidine.
Substitution: Various substituted histidine derivatives.
Scientific Research Applications
L-Histidine monohydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Plays a crucial role in protein synthesis and enzyme activity studies.
Medicine: Investigated for its potential therapeutic effects, including its role in histamine production and immune response modulation.
Industry: Utilized in the production of pharmaceuticals and as a component in cell culture media.
Mechanism of Action
L-Histidine monohydrobromide exerts its effects through several mechanisms:
Protein Synthesis: It is incorporated into proteins during translation.
Enzyme Activity: Acts as a cofactor for various enzymes, enhancing their catalytic activity.
Histamine Production: Serves as a precursor for histamine, which is involved in immune responses and neurotransmission.
Comparison with Similar Compounds
L-Histidine monohydrobromide can be compared with other histidine derivatives such as:
L-Histidine hydrochloride monohydrate: Similar in structure but contains a chloride ion instead of a bromide ion.
L-Histidine nitrate: Contains a nitrate ion and is used in different applications.
L-Histidine diphosphate: Contains phosphate ions and is used in biochemical studies.
Uniqueness
This compound is unique due to its specific bromide ion, which can influence its reactivity and interactions in chemical and biological systems.
Properties
CAS No. |
51783-76-7 |
|---|---|
Molecular Formula |
C6H10BrN3O2 |
Molecular Weight |
236.07 g/mol |
IUPAC Name |
(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydrobromide |
InChI |
InChI=1S/C6H9N3O2.BrH/c7-5(6(10)11)1-4-2-8-3-9-4;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H/t5-;/m0./s1 |
InChI Key |
RVYRILWYWNKBGI-JEDNCBNOSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)N.Br |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



